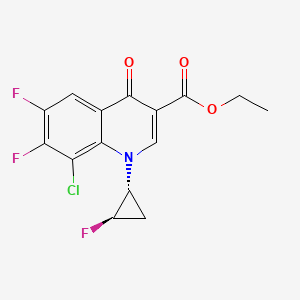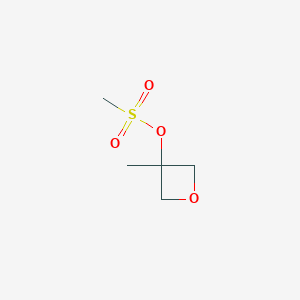
(3-Methyloxetan-3-yl) methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyloxetan-3-yl) methanesulfonate is a chemical compound with the molecular formula C5H10O4S. It is a derivative of methanesulfonic acid and oxetane, characterized by the presence of a methanesulfonate group attached to a 3-methyloxetane ring. This compound is primarily used in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxetan-3-yl) methanesulfonate typically involves the reaction of 3-methyloxetanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Methyloxetanol+Methanesulfonyl chloride→(3-Methyloxetan-3-yl) methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methyloxetan-3-yl) methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-methyloxetanol and methanesulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction occurs in the presence of water or aqueous acids/bases.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted oxetanes.
Hydrolysis: The major products are 3-methyloxetanol and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
(3-Methyloxetan-3-yl) methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug moiety.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3-Methyloxetan-3-yl) methanesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various synthetic and biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl methanesulfonate: Similar in structure but with an ethyl group instead of a 3-methyloxetane ring.
Methyl methanesulfonate: Contains a methyl group instead of a 3-methyloxetane ring.
Propyl methanesulfonate: Contains a propyl group instead of a 3-methyloxetane ring.
Uniqueness
(3-Methyloxetan-3-yl) methanesulfonate is unique due to the presence of the 3-methyloxetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C5H10O4S |
|---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
(3-methyloxetan-3-yl) methanesulfonate |
InChI |
InChI=1S/C5H10O4S/c1-5(3-8-4-5)9-10(2,6)7/h3-4H2,1-2H3 |
InChI-Schlüssel |
ZZNLXQGOYZXAMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


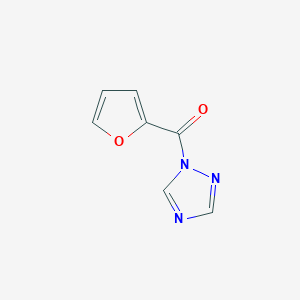
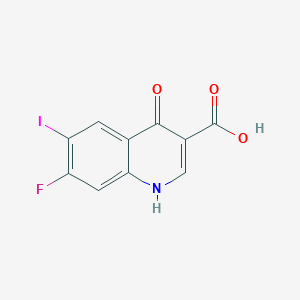

![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)

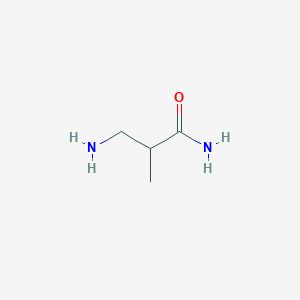

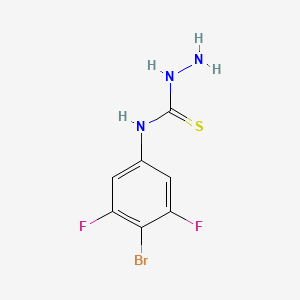

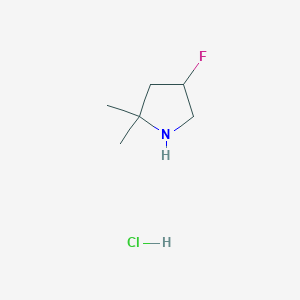
![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)

